molecular formula C49H90N5O11P B12411055 NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]

NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]

Cat. No.: B12411055
M. Wt: 956.2 g/mol
InChI Key: LEJHDNAGUHKMLR-GKEJWYBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt, commonly known as NBD-PE, is a fluorescent phospholipid analog. It is widely used in biological and biochemical research due to its unique fluorescence properties. The compound is characterized by its ability to integrate into lipid bilayers, making it an excellent tool for studying membrane dynamics and lipid-protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBD-PE involves the covalent attachment of the fluorescent NBD group to the headgroup of a phosphatidylethanolamine molecule. The process typically starts with the preparation of NBD chloride, which is then reacted with phosphatidylethanolamine under controlled conditions to form NBD-PE . The reaction is usually carried out in an organic solvent such as chloroform or methanol, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of NBD-PE follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The compound is typically produced in bulk quantities for use in research and development .

Mechanism of Action

NBD-PE exerts its effects through its integration into lipid bilayers. The NBD group, being a fluorescent moiety, allows for the visualization of lipid distribution and dynamics within membranes. The compound interacts with membrane proteins and lipids, providing insights into membrane organization and function . The fluorescence properties of NBD-PE are sensitive to the local environment, making it an excellent tool for studying membrane polarity and fluidity .

Comparison with Similar Compounds

NBD-PE is compared with other similar fluorescent phospholipids, such as:

Uniqueness

NBD-PE is unique due to its specific integration into lipid bilayers and its sensitivity to environmental changes. This makes it particularly useful for studying membrane dynamics and interactions in various biological systems .

Properties

Molecular Formula

C49H90N5O11P

Molecular Weight

956.2 g/mol

IUPAC Name

N,N-diethylethanamine;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxypropyl] hexadecanoate

InChI

InChI=1S/C43H75N4O11P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(48)54-35-37(57-41(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-59(52,53)55-34-33-44-38-31-32-39(47(50)51)43-42(38)45-58-46-43;1-4-7(5-2)6-3/h31-32,37,44H,3-30,33-36H2,1-2H3,(H,52,53);4-6H2,1-3H3/t37-;/m1./s1

InChI Key

LEJHDNAGUHKMLR-GKEJWYBXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Origin of Product

United States

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